molecular formula C18H21NO2 B253576 3-Methylcyclohexyl 2-naphthylcarbamate

3-Methylcyclohexyl 2-naphthylcarbamate

Cat. No.: B253576
M. Wt: 283.4 g/mol
InChI Key: GHISCKJKUBBUMF-UHFFFAOYSA-N
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Description

3-Methylcyclohexyl 2-naphthylcarbamate is a synthetic carbamate derivative characterized by a methyl-substituted cyclohexyl group linked to a 2-naphthylcarbamate moiety. The methylcyclohexyl group may enhance lipophilicity, influencing bioavailability, while the naphthyl group could contribute to aromatic stacking interactions in biological systems.

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

(3-methylcyclohexyl) N-naphthalen-2-ylcarbamate

InChI

InChI=1S/C18H21NO2/c1-13-5-4-8-17(11-13)21-18(20)19-16-10-9-14-6-2-3-7-15(14)12-16/h2-3,6-7,9-10,12-13,17H,4-5,8,11H2,1H3,(H,19,20)

InChI Key

GHISCKJKUBBUMF-UHFFFAOYSA-N

SMILES

CC1CCCC(C1)OC(=O)NC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC1CCCC(C1)OC(=O)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Compounds and Their Properties

Compound Name CAS Number Key Functional Groups Potential Applications
3-Methylcyclohexyl 2-naphthylcarbamate Not explicitly listed Methylcyclohexyl, 2-naphthylcarbamate Hypothesized: Enzyme inhibition, drug delivery
Methyl (3-hydroxyphenyl)-carbamate 13683-89-1 3-Hydroxyphenyl, carbamate Industrial/chemical synthesis
3-Methylcyclohexyl methylphosphonofluoridate 113548-86-0 Methylphosphonofluoridate Regulated substance (Schedule 1A01)
Methylcyclohexanol 41637-90-5 Cyclohexanol, methyl Solvent, intermediate

Key Observations :

  • Polarity and Solubility : Methyl (3-hydroxyphenyl)-carbamate’s hydroxyphenyl group increases polarity compared to the naphthyl group in 3-Methylcyclohexyl 2-naphthylcarbamate, likely reducing lipid solubility .
  • Toxicity Profile: Phosphonofluoridate derivatives (e.g., 3-Methylcyclohexyl methylphosphonofluoridate) are classified as Schedule 1A01 chemicals, indicating high toxicity and regulatory restrictions, unlike carbamates, which generally require standard protective measures (e.g., gloves, respiratory filters).

Pharmacological and Quantum Mechanical Insights

  • Electronic Properties : Cyclohexylamine derivatives (e.g., methylxanthine analogues) show that substituents on the cyclohexyl ring alter electron distribution, affecting binding affinity to biological targets. For 3-Methylcyclohexyl 2-naphthylcarbamate, the methyl group may sterically hinder interactions compared to unsubstituted cyclohexyl derivatives.
  • Biological Activity : Carbamates often act as acetylcholinesterase inhibitors, but the naphthyl group’s bulkiness in 3-Methylcyclohexyl 2-naphthylcarbamate could modulate selectivity compared to smaller aryl carbamates.

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